Tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
Description
Tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 1638765-26-0) is a bicyclo[1.1.1]pentane (BCP)-based compound featuring a hydroxymethyl group at the 3-position and a tert-butyl ester at the 1-position. Its molecular formula is C11H19NO3 with a molecular weight of 213.28 g/mol . The BCP scaffold is a rigid, three-dimensional structure increasingly used in medicinal chemistry as a bioisostere for aromatic rings or linear chains, offering improved solubility and metabolic stability . The tert-butyl ester enhances steric protection, reducing premature hydrolysis, while the hydroxymethyl group provides a reactive site for further derivatization (e.g., oxidation to aldehydes or conjugation via esterification) .
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-9(2,3)14-8(13)11-4-10(5-11,6-11)7-12/h12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLHKGILXGAQKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)(C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101153910 | |
| Record name | 1,1-Dimethylethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138732-32-8 | |
| Record name | 1,1-Dimethylethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138732-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps :
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [2+2] cycloaddition reaction involving suitable precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde or other hydroxymethylating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is investigated for its potential as a scaffold in drug design due to its unique bicyclic structure, which can enhance the pharmacokinetic properties of drug candidates. Its derivatives may exhibit improved bioactivity and selectivity against specific biological targets.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for various chemical transformations, including esterification and amination, which are crucial in synthesizing pharmaceuticals and agrochemicals.
Material Science
Research has indicated that compounds similar to this compound can be utilized in the development of new materials with specific mechanical properties, making them suitable for applications in coatings and polymers .
Case Study 1: Drug Development
In a study published in the Australian Journal of Chemistry, researchers explored the use of bicyclic compounds like this compound as potential inhibitors for certain enzymes involved in metabolic pathways related to cancer . The study highlighted the compound's ability to bind effectively to target sites, showcasing its promise as a lead compound for further drug development.
Case Study 2: Synthesis of Novel Compounds
A recent publication detailed a synthetic route involving this compound as a key intermediate for creating novel carbamate derivatives with enhanced biological activity . The study demonstrated that modifying the hydroxymethyl group could yield compounds with improved efficacy against bacterial strains.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with various molecular targets and pathways . The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the bicyclo[1.1.1]pentane core provides structural rigidity. These features enable the compound to modulate biological activities and chemical reactions effectively.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate with structurally related BCP derivatives, focusing on synthesis, functional groups, and applications:
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 180464-87-3)
- Structure : Methyl ester instead of tert-butyl ester.
- Molecular Weight : 156.18 g/mol (C8H12O3) .
- Key Differences :
- Applications: Intermediate in chiral amino acid synthesis .
3-Acetylbicyclo[1.1.1]pentane-1-carboxylic Acid (CAS: 156329-75-8)
- Structure : Acetyl group at the 3-position; carboxylic acid at the 1-position.
- Molecular Weight : 154.17 g/mol (C8H10O3) .
- Key Differences :
- Applications: Potential use in prodrug design or metal-organic frameworks .
Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 1403746-38-2)
- Structure: Boc-protected amino group at the 3-position.
- Molecular Weight: 241.27 g/mol (C12H19NO4) .
- Key Differences :
- Applications : Precursor for bioactive molecules targeting protease inhibitors .
Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 131515-50-9)
- Structure : 3-Chlorophenyl substituent at the 3-position.
- Molecular Weight : 236.69 g/mol (C13H13ClO2) .
- The absence of a hydroxymethyl group limits further functionalization .
- Applications : Fragment-based drug discovery for CNS targets .
Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
- Structure : Difluoro substitution at the 2-position.
- Molecular Weight : 192.16 g/mol (C8H10F2O3) .
- Key Differences :
- Applications : Fluorinated bioisosteres in agrochemicals .
Research Findings and Trends
- Synthetic Flexibility : The hydroxymethyl group in the target compound enables diverse transformations, such as oxidation to aldehydes (e.g., CAS 180464-92-0) or conversion to amines (e.g., CAS 1638767-26-6) .
- Solubility vs. Stability : Tert-butyl esters balance lipophilicity and hydrolytic stability, outperforming methyl esters in prolonged biological assays .
- Fluorination : Difluoro-BCP derivatives () exhibit enhanced metabolic stability, making them valuable in optimizing pharmacokinetic profiles .
Biological Activity
Tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS Number: 138732-32-8) is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on current research findings.
- Molecular Formula : C11H18O3
- Molecular Weight : 198.26 g/mol
- Melting Point : 64-65 °C
- Purity : Typically ≥95% .
Synthesis
The synthesis of this compound is often achieved through various methods involving the functionalization of bicyclo[1.1.1]pentane frameworks. Recent studies have highlighted the use of triethylborane-initiated reactions to introduce halogen substituents, which can be further modified to yield the target compound .
Anti-inflammatory Properties
One significant area of research focuses on the anti-inflammatory potential of bicyclo[1.1.1]pentane derivatives, including this compound. A study evaluated its efficacy as a synthetic mimetic of lipoxin A4 (LXA4), a mediator in inflammation resolution . The compound exhibited substantial anti-inflammatory activity, significantly reducing lipopolysaccharide (LPS)-induced NFκB activity in monocytes, with an IC50 in the picomolar range.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications on the bicyclo[1.1.1]pentane core can enhance metabolic stability and bioactivity . For instance, incorporating hydroxymethyl groups has been shown to improve solubility and reduce susceptibility to metabolic degradation.
Case Study 1: Inflammatory Response Modulation
In a controlled experiment, researchers synthesized four BCP-containing sLXm analogues and assessed their impact on inflammatory responses in human monocyte cell lines . The results demonstrated that one specific analogue significantly downregulated pro-inflammatory cytokines such as TNFα and MCP1, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Pharmacokinetic Properties
A comparative analysis of pharmacokinetic properties between traditional drug candidates and BCP derivatives revealed that BCPs like this compound exhibit improved aqueous solubility and metabolic stability . These properties are attributed to the rigid bicyclic structure, which serves as an effective bioisostere for more traditional aromatic systems.
Data Table: Biological Activity Summary
Q & A
Q. What spectroscopic methods are recommended for characterizing tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate?
- Methodological Answer : Use a combination of -NMR and -NMR to identify the bicyclo[1.1.1]pentane core and substituents. For hydroxyl groups, employ -NMR with DO exchange experiments. IR spectroscopy can confirm the presence of ester (C=O stretch ~1700 cm) and hydroxyl (broad ~3200–3600 cm) functionalities. Mass spectrometry (HRMS) is critical for verifying molecular weight and fragmentation patterns. Cross-validate with literature analogs (e.g., methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate) to resolve ambiguities in peak assignments .
Q. What are common synthetic impurities in this compound, and how are they identified?
- Methodological Answer : Common impurities include unreacted bicyclo[1.1.1]pentane precursors or byproducts from incomplete esterification. Use HPLC with UV detection (λ = 210–254 nm) and GC-MS for volatile impurities. Compare retention times with standards and analyze mass fragments for structural clues. For example, residual tert-butanol or hydroxymethyl intermediates may appear as low-molecular-weight peaks. Purification via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization in non-polar solvents can mitigate these issues .
Q. How should researchers handle this compound to ensure stability during experiments?
- Methodological Answer : Store the compound at –20°C under inert gas (N or Ar) to prevent hydrolysis of the tert-butyl ester. Avoid prolonged exposure to moisture or acidic/basic conditions. For reactions in solution, use anhydrous solvents (e.g., dichloromethane or THF) and molecular sieves. Monitor decomposition via TLC or NMR; degradation products may include bicyclo[1.1.1]pentane-1-carboxylic acid derivatives .
Advanced Research Questions
Q. How can regioselective functionalization of the bicyclo[1.1.1]pentane core be achieved?
- Methodological Answer : The strained bicyclo[1.1.1]pentane system favors radical or transition-metal-catalyzed reactions at the bridgehead position. For example:
- Radical Addition : Use AIBN as an initiator with thiols or halides to target the central carbon.
- Cross-Coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions with boronic acids, leveraging steric effects to direct selectivity.
Monitor regiochemistry via -NMR (bridgehead carbons show distinct shifts) and X-ray crystallography. Computational modeling (DFT) can predict reactive sites by analyzing bond angles and electron density .
Q. What experimental designs are suitable for analyzing strain-induced reactivity in this compound?
- Methodological Answer : Conduct kinetic studies under varying temperatures and solvents to quantify strain energy. Compare reaction rates with non-strained analogs (e.g., cyclohexane derivatives) using Arrhenius plots. For example:
Q. How can computational methods guide the optimization of synthetic routes?
- Methodological Answer : Use molecular dynamics (MD) simulations to model steric hindrance during esterification or hydroxylation steps. For example:
- Transition State Analysis : Identify high-energy intermediates in tert-butyl group deprotection using QM/MM hybrid methods.
- Solvent Effects : Predict solvation-free energies with COSMO-RS to select optimal reaction media (e.g., toluene for low polarity).
Validate predictions with experimental yields and side-product profiles. Literature routes for related compounds (e.g., tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate) provide benchmarks for computational accuracy .
Data Contradictions & Resolution
Q. How to resolve discrepancies in reported stability data for bicyclo[1.1.1]pentane derivatives?
- Methodological Answer : Discrepancies often arise from differences in analytical conditions (e.g., humidity, temperature). Perform accelerated stability studies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
